molecular formula C24H20ClN3O3S B2837481 N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide CAS No. 532973-41-4

N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2837481
CAS No.: 532973-41-4
M. Wt: 465.95
InChI Key: PYBFLZDKXYXNML-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a chlorobenzyl thioether group, and a nitrobenzamide group . These groups could potentially influence the compound’s reactivity and interactions with other molecules.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole ring, the chlorobenzyl thioether group, and the nitrobenzamide group . The indole ring is a common structure in many natural products and pharmaceuticals, and its reactivity has been extensively studied .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the nitro group could potentially make the compound more reactive .

Scientific Research Applications

Anticonvulsant Activity

Research has identified compounds with structures related to "N-(2-(3-((4-chlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide" as potential anticonvulsants. A study on the derivatives of 1,3,4-thiadiazole found promising anticonvulsant activity compared to classic drugs, indicating a potential area of application for related compounds in treating seizure disorders (I. Sych et al., 2018).

Antibacterial Activity

Nickel and copper metal complexes of similar compounds have been synthesized and characterized, demonstrating greater antibacterial efficacy than the thiourea derivative ligands used in their creation. This suggests that metal complexes of such compounds could serve as effective antibacterial agents (S. Saeed et al., 2010).

Fluorescent Properties for Sensing and Imaging

Fluorescent nitrobenzoyl polythiophenes, including derivatives with similar structural motifs, have been synthesized and characterized, showing potential for use in sensing and imaging applications due to their well-defined reversible redox systems and fluorescence in both solution and solid states (E. C. Coelho et al., 2015).

Nanocrystal Synthesis

Nickel(II) complexes of related compounds have been used as precursors for the synthesis of nickel sulfide nanocrystals, showcasing applications in materials science for the development of nanomaterials with specific electronic or catalytic properties (S. Saeed et al., 2013).

DNA-DNA Interstrand Crosslinking Agents

Studies on the bioactivation and cytotoxicity of compounds structurally related to "this compound" have shown potential applications in targeted cancer therapies, particularly through mechanisms involving DNA-DNA interstrand crosslinking for selective cytotoxicity against hypoxic tumor cells (B. Palmer et al., 1995).

Properties

IUPAC Name

N-[2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3S/c25-19-9-5-17(6-10-19)16-32-23-15-27(22-4-2-1-3-21(22)23)14-13-26-24(29)18-7-11-20(12-8-18)28(30)31/h1-12,15H,13-14,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBFLZDKXYXNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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